molecular formula C12H9BrN2O B5766020 N-(3-bromophenyl)pyridine-4-carboxamide

N-(3-bromophenyl)pyridine-4-carboxamide

Cat. No.: B5766020
M. Wt: 277.12 g/mol
InChI Key: HMUYPESKNCANFY-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)pyridine-4-carboxamide is a chemical compound of interest in medicinal chemistry and antibacterial research. While specific studies on this exact molecule are limited, its core structure—featuring a pyridine carboxamide linked to a bromophenyl group—is a common pharmacophore in developing novel therapeutic agents. Compounds with this scaffold are frequently investigated for their potential biological activities. For instance, closely related pyrazine-2-carboxamide analogs have demonstrated significant antibacterial activity against extensively drug-resistant (XDR) strains of Salmonella Typhi , with some derivatives showing potent inhibition and low minimum inhibitory concentrations (MICs) . Similarly, pyridine-3-carboxamide analogs have been synthesized and evaluated for their efficacy against agricultural bacterial pathogens like Ralstonia solanacearum , which causes bacterial wilt in tomatoes. These studies highlight the value of the carboxamide functional group in creating molecules that can interact with biological targets, with the specific substitution patterns on the aromatic rings playing a critical role in determining the compound's potency and binding affinity . The presence of the bromine atom on the phenyl ring can be a key synthetic handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUYPESKNCANFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 3 Bromophenyl Pyridine 4 Carboxamide and Its Derivatives

Strategies for Amide Bond Formation

The formation of the amide bond is the pivotal step in the synthesis of N-(3-bromophenyl)pyridine-4-carboxamide, typically achieved by reacting pyridine-4-carboxylic acid with 3-bromoaniline (B18343). The direct reaction is often inefficient, necessitating methods to activate the carboxylic acid.

The direct condensation of a carboxylic acid and an amine to form an amide is a fundamental transformation in organic chemistry. However, this approach is often challenging due to the competing acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To drive the reaction towards amide formation, the removal of water, a byproduct of the condensation, is typically required, often by heating the salt at high temperatures (>100 °C). chemistrysteps.comrsc.org While straightforward, these conditions are not always suitable for complex molecules with sensitive functional groups. chemistrysteps.com Alternative methods using catalysts have been developed. For instance, titanium tetrachloride (TiCl4) has been shown to mediate the direct condensation of carboxylic acids and amines in pyridine (B92270) at elevated temperatures (85 °C), providing the corresponding amides in moderate to excellent yields. nih.gov

To circumvent the harsh conditions of direct condensation, a wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. nih.govgrowingscience.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. chemistrysteps.com

A classic and widely used method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.commdpi.com The reaction mechanism with DCC begins with the protonation of the carbodiimide (B86325) by the carboxylic acid, followed by the attack of the carboxylate anion on the now highly electrophilic carbodiimide carbon. chemistrysteps.comyoutube.com This forms a highly reactive O-acylisourea intermediate. The amine can then attack this activated intermediate, forming the amide and the dicyclohexylurea (DCU) byproduct. chemistrysteps.comorganic-chemistry.org DCU is largely insoluble in most organic solvents and precipitates out, which helps to drive the reaction to completion. peptide.com

The efficiency of carbodiimide-mediated couplings can be significantly enhanced by the addition of a catalyst, such as 4-(dimethylamino)pyridine (DMAP). nih.govmdpi.comwikipedia.org DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium ion. nih.govorganic-chemistry.org This intermediate is more susceptible to nucleophilic attack by the amine than the O-acylisourea and is not prone to the side reaction of rearranging into an unreactive N-acylurea. organic-chemistry.orgwikipedia.org Other additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can also be used to increase efficiency and suppress racemization, particularly in peptide synthesis. peptide.comsigmaaldrich.com

A variety of other phosphonium- and aminium-based coupling reagents are also available, offering different levels of reactivity and utility for specific applications. sigmaaldrich.combachem.com

Table 1: Common Coupling Reagents for Amide Bond Synthesis This table is interactive. Users can sort by reagent type or common additives.

Reagent Class Reagent Name Abbreviation Common Additives Key Features
Carbodiimide N,N'-Dicyclohexylcarbodiimide DCC DMAP, HOBt Byproduct (DCU) is insoluble in many solvents. organic-chemistry.orgpeptide.comwikipedia.org
Carbodiimide 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC DMAP, HOBt Water-soluble reagent and byproduct, removed by aqueous extraction. chemistrysteps.comnih.gov
Phosphonium (B103445) Salt (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP® DIPEA, NMM Well-suited for standard solid-phase and solution-phase synthesis. sigmaaldrich.combachem.com
Aminium Salt O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU DIPEA, HOBt Efficient reagent with low racemization, especially with HOBt. peptide.comsigmaaldrich.com

Approaches to Pyridine Ring and Substituted Phenyl Ring Construction

The synthesis of the target molecule requires the availability of its two key precursors: pyridine-4-carboxylic acid and 3-bromoaniline.

Pyridine-4-carboxylic acid, also known as isonicotinic acid, is a common building block. Modern synthetic methods allow for the direct C4-selective carboxylation of pyridines using carbon dioxide. chemistryviews.org This can be achieved through a one-pot protocol involving C-H phosphination followed by a copper-catalyzed carboxylation of the resulting phosphonium salt. chemistryviews.org Multi-component reactions also provide a flexible route to highly substituted pyridine derivatives. For example, the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids can produce a variety of pyridin-4-ol derivatives, which can be further functionalized. chim.it

The synthesis of 3-bromoaniline typically involves electrophilic aromatic substitution on a benzene (B151609) derivative. A standard strategy begins with the nitration of benzene to form nitrobenzene. The nitro group is a meta-director, so subsequent bromination yields 3-bromonitrobenzene. The final step is the reduction of the nitro group to an amine, commonly achieved with reagents like tin and hydrochloric acid or catalytic hydrogenation, to afford 3-bromoaniline.

The introduction of a bromine atom onto an aromatic ring is a crucial step in synthesizing precursors for this compound and its analogs. The choice of halogenating agent and reaction conditions depends on the substrate's reactivity.

For electron-rich systems like anilines, direct bromination can lead to multiple substitutions and oxidation. Therefore, the amino group is often protected as an acetanilide (B955) to moderate its activating effect and enforce para-selectivity. To achieve meta-bromination, as required for 3-bromoaniline, the bromination must be performed on a benzene ring bearing a meta-directing group, as described previously.

For the halogenation of the pyridine ring itself, which is electron-deficient, specific methods are required. nih.gov Direct halogenation of pyridine often requires harsh conditions. nih.gov More recent methods provide regioselective control under milder conditions. One strategy involves converting the pyridine to a pyridine N-oxide, which activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. nih.gov Another advanced method uses designed phosphine (B1218219) reagents that are installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile. nih.gov N-halosuccinimides, such as N-bromosuccinimide (NBS), are effective reagents for the regioselective bromination of activated pyridines, such as aminopyridines and hydroxypyridines. researchgate.net

Table 2: Selected Halogenation Methods for Aromatic and Heteroaromatic Rings

Substrate Type Reagent(s) Position(s) Halogenated Conditions Reference
Acetanilide Br2, Acetic Acid para (major), ortho Room Temperature Standard textbook method
Nitrobenzene Br2, FeBr3 meta Heat Standard textbook method
Activated Pyridines N-Bromosuccinimide (NBS) Varies by substituent CH2Cl2 or CH3CN researchgate.net
Pyridine N-Oxides Various (e.g., POBr3) 2- and 4-positions Varies nih.gov
Pyridines Phosphine Reagent, Halide Source 4-position Two-step sequence nih.gov

Derivatization and Analog Generation Strategies

Once this compound is synthesized, it can serve as a scaffold for generating a diverse library of analogs. The bromine atom on the phenyl ring is particularly useful as a synthetic handle for various cross-coupling reactions.

The Suzuki cross-coupling reaction is a powerful tool for forming new carbon-carbon bonds. mdpi.com By reacting this compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base, the bromine atom can be replaced with a wide range of substituents. mdpi.com This allows for systematic exploration of the structure-activity relationship by modifying the phenyl portion of the molecule.

Similarly, other palladium-catalyzed reactions like the Buchwald-Hartwig amination can be used to replace the bromine with different amine nucleophiles, introducing new nitrogen-containing functional groups. The Heck coupling reaction can introduce alkenyl groups. chim.it

Derivatization is not limited to the phenyl ring. The pyridine nitrogen can be alkylated or oxidized to an N-oxide, which can alter the electronic properties of the ring and open up further functionalization pathways. nih.gov Additionally, analogs can be generated by starting with different substituted pyridine-4-carboxylic acids or substituted anilines in the initial amide coupling step, providing a modular approach to library synthesis. nih.govresearchgate.netnih.gov

Suzuki-Miyaura Cross-Coupling Reactions for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for forming carbon-carbon bonds, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. mdpi.comresearchgate.netnih.govbohrium.com This reaction is central to the functionalization of this compound, enabling the substitution of the bromine atom with a vast array of aryl and heteroaryl groups.

The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.comnih.gov

A typical procedure for the Suzuki-Miyaura coupling on a substrate like this compound would involve reacting it with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst. nih.gov Such reactions demonstrate the feasibility of applying this methodology to the bromophenyl ring of the target compound. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be optimized for specific substrates. researchgate.netnih.gov

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

Catalyst Ligand Base Solvent Temperature (°C) Yield Reference
Pd(PPh₃)₄ PPh₃ K₃PO₄ 1,4-Dioxane 70-80 Good nih.gov
Pd(OAc)₂ PCy₃ K₂CO₃ Methanol Reflux 88% rsc.org
Pd₂(dba)₃ P(t-Bu)₃ Cs₂CO₃ Toluene Room Temp High bohrium.com

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed and copper-catalyzed cross-couplings are instrumental in diversifying the this compound scaffold.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. mdpi.comrsc.org It is an effective method for introducing alkynyl substituents onto the bromophenyl ring. researchgate.netacs.org The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. rsc.org Successful Sonogashira couplings have been reported for various bromopyridine derivatives, highlighting the applicability of this method. researchgate.netnih.gov

Heck Coupling: The Heck (or Mizoroki-Heck) reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. nih.govacs.org This reaction allows for the introduction of vinyl groups, which can serve as versatile intermediates for further transformations. The reaction is known for its high stereoselectivity, typically favoring the trans product. nih.gov While often requiring high temperatures, optimization of catalyst systems, including the use of N-heterocyclic carbene (NHC) ligands or phosphine-free catalysts, can lead to milder reaction conditions. nih.govrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds by coupling aryl halides with a wide range of amines, including primary and secondary alkyl and aryl amines. doi.org This method is crucial for synthesizing analogues where the bromo group is replaced by a substituted amino group. The development of sterically hindered and electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, Xantphos) has been critical to the reaction's broad substrate scope and efficiency, allowing for the coupling of even challenging substrates like unprotected 2-amino-3-bromopyridines. Nickel-based catalysts are also emerging as a cost-effective alternative to palladium for these transformations.

Introduction of Diverse Substituents on the Bromophenyl and Pyridine Moieties

The cross-coupling reactions described above are the primary tools for modifying the 3-bromophenyl ring. The Suzuki-Miyaura reaction introduces aryl and heteroaryl groups, the Sonogashira coupling adds alkynyl functionalities, and the Buchwald-Hartwig amination allows for the synthesis of a diverse library of N-aryl and N-alkyl derivatives.

Functionalization of the pyridine ring is also a key strategy for creating analogues. While the pyridine ring is generally electron-deficient and thus less reactive towards electrophilic substitution, it is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The Minisci reaction, a radical-based method, is a powerful tool for the direct C-H alkylation of electron-deficient heterocycles like pyridine, often showing selectivity for the C4 position. This allows for the introduction of alkyl groups directly onto the pyridine ring of the core molecule, complementing the functionalization of the bromophenyl moiety.

Reaction Optimization and Green Chemistry Considerations in Synthesis

Optimizing reaction pathways to improve efficiency, reduce waste, and utilize environmentally benign reagents is a central goal of modern chemical synthesis.

Solvent Selection and Reaction Conditions

The choice of solvent and reaction conditions profoundly impacts the outcome of cross-coupling reactions. Solvents like 1,4-dioxane, toluene, and DMF are commonly used. nih.govresearchgate.net However, a significant push towards green chemistry has promoted the use of more environmentally friendly solvents. Water, in particular, has been successfully employed as a solvent or co-solvent in both Heck and Suzuki-Miyaura reactions, often in the presence of a phase-transfer catalyst or specialized water-soluble ligands. rsc.org

Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

Catalyst Systems and Efficiency

The efficiency of transition metal-catalyzed reactions is highly dependent on the catalyst system, which includes the metal precursor and the associated ligands. nih.gov For Suzuki-Miyaura reactions, common palladium precursors include Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃. nih.govbohrium.com The choice of phosphine ligand is crucial; bulky, electron-rich ligands like P(t-Bu)₃, PCy₃, and specialized biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often lead to higher catalyst turnover numbers and allow for lower catalyst loadings, sometimes in the parts-per-million (ppm) range. researchgate.netrsc.org The development of stable, pre-formed palladacycles also offers robust, air- and water-insensitive catalysts that can improve reaction efficiency. nih.gov Similar considerations apply to other coupling reactions, where ligand choice dictates the scope and mildness of the reaction conditions. nih.govdoi.org

Stereochemical Control in Synthesis of Analogues

Introducing stereocenters into analogues of this compound is crucial for exploring their potential applications, particularly in pharmacology. Asymmetric catalysis provides the most elegant and efficient means to achieve stereochemical control.

The synthesis of chiral analogues can be approached by using chiral ligands that influence the stereochemical outcome of a reaction. For instance, chiral N,N'-dioxide ligands have been shown to be effective in various asymmetric catalytic reactions. nih.gov Similarly, chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been designed as efficient nucleophilic organocatalysts for acyl transfer reactions, achieving dynamic kinetic resolution of various substrates. doi.org

For reactions involving the pyridine core, Rh-catalyzed asymmetric reductive Heck reactions have been used to create enantioenriched 3-substituted piperidines from pyridine precursors, demonstrating a powerful method for introducing chirality adjacent to the nitrogen heterocycle. nih.gov Furthermore, atroposelective synthesis, which controls the stereochemistry of axially chiral biaryls, can be relevant when large groups are introduced via Suzuki-Miyaura coupling. Dynamic kinetic resolution of axially chiral nicotinamides has been achieved using chiral acids, demonstrating a pathway to enantiomerically enriched products. rsc.org The development of chiral phosphinoamide ligands for palladium-catalyzed asymmetric allylic amination also showcases the potential for creating complex chiral structures through careful ligand design. These strategies provide a toolbox for the stereocontrolled synthesis of complex analogues derived from the this compound scaffold.

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization of N 3 Bromophenyl Pyridine 4 Carboxamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is essential for identifying functional groups and understanding the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

For N-(3-bromophenyl)pyridine-4-carboxamide, the FT-IR spectrum is expected to show characteristic absorption bands indicative of its structure. Key vibrations would include the N-H stretching of the secondary amide, the C=O stretching (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band). Aromatic C-H stretching and C=C/C=N ring stretching vibrations from both the pyridine (B92270) and benzene (B151609) rings would also be prominent.

Based on related compounds like N-(4-bromophenyl)pyridine-2-carboxamide, the amide C=O stretching vibration is observed around 1673 cm⁻¹ researchgate.net. For pyrazine-2-carboxamide derivatives, the N-H stretching mode is noted to redshift, indicating a weakening of the N-H bond researchgate.net. It is anticipated that this compound would exhibit similar characteristic peaks.

Anticipated FT-IR Data for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
N-H Stretch 3300 - 3100 Secondary amide, likely a broad peak.
Aromatic C-H Stretch 3100 - 3000 From both phenyl and pyridine rings.
C=O Stretch (Amide I) ~1670 Characteristic strong absorption for a secondary amide.
N-H Bend (Amide II) ~1550 Coupled with C-N stretching.
Aromatic C=C/C=N Stretch 1600 - 1400 Multiple bands from both rings.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The symmetric breathing modes of the pyridine and phenyl rings would be expected to produce strong signals. For a related compound, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, the ring breathing modes for the phenyl and pyrazine (B50134) rings were theoretically assigned at 819 cm⁻¹ and 952 cm⁻¹, respectively researchgate.net. Similar distinct vibrations would be expected for the two aromatic systems in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of an organic molecule in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound would provide a wealth of information. The protons on the pyridine ring, being part of an electron-deficient system, would appear in the downfield region. The two protons adjacent to the nitrogen (at C2 and C6) are expected to be the most deshielded, appearing as a doublet, while the protons at C3 and C5 would appear as another doublet further upfield.

The protons on the 3-bromophenyl ring would exhibit a distinct pattern based on their substitution. The proton at C2' (between the bromo and amide-substituted carbons) would likely be a triplet or a singlet-like peak. The protons at C4', C5', and C6' would show characteristic doublet, triplet, or doublet of doublets patterns depending on their coupling. The amide proton (N-H) would appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. For the related ligand N-(4-bromophenyl)pyridine-2-carboxamide, the disappearance of the NH peak at 9.803 ppm upon coordination to a metal highlights its position in the free ligand mdpi.com.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would show 11 distinct signals for the 11 unique carbon atoms in the molecule (5 from the pyridine ring, 6 from the bromophenyl ring), plus the carbonyl carbon. The carbonyl carbon (C=O) of the amide is expected to resonate significantly downfield, typically in the range of 160-170 ppm. The carbon atom attached to the bromine (C3') would show a signal in the range of 120-125 ppm. The chemical shifts for the pyridine ring carbons are also characteristic, with C2/C6 and C4 being the most downfield.

Advanced NMR Techniques for Connectivity and Conformation

While one-dimensional NMR provides essential data, two-dimensional NMR techniques would be required for unambiguous assignment of all proton and carbon signals and to elucidate the molecule's conformation. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the pyridine and phenyl rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for establishing the connectivity between the two rings and the carboxamide linker by showing correlations between protons and carbons that are two or three bonds away, for instance, between the amide N-H proton and the carbonyl carbon or carbons on the phenyl ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, this analysis would confirm its molecular weight and provide evidence of its structure through the characteristic fragments generated upon ionization.

While specific mass spectrometry data for this compound is not available, the expected molecular ion peak would correspond to its molecular formula, C12H9BrN2O. The fragmentation pattern would likely involve the cleavage of the amide bond, leading to fragments corresponding to the bromophenyl group and the pyridine-4-carboxamide moiety. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes).

Table 1: Predicted Mass Spectrometry Data for this compound

Property Predicted Value
Molecular Formula C12H9BrN2O
Molecular Weight 292.12 g/mol
Monoisotopic Mass 291.9898 Da

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement in a crystalline solid. To perform this analysis on this compound, a suitable single crystal would need to be grown. The diffraction pattern of X-rays passing through the crystal would then be analyzed to generate a model of the electron density, from which the positions of the atoms can be determined. For chiral molecules, SCXRD can establish the absolute configuration. While this compound is not chiral, this technique would provide an unambiguous confirmation of its molecular structure.

Studies on related compounds, such as bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium mdpi.comresearchgate.net and various N-(chlorophenyl)pyridinecarboxamides dcu.ie, have successfully used SCXRD to elucidate their structures. These studies confirm the feasibility of applying this technique to the title compound.

Analysis of Crystal Systems and Space Groups

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the crystal lattice. This information is obtained from the analysis of the SCXRD data. For instance, a study on N-(4-methoxyphenyl)picolinamide, a related compound, revealed that it crystallizes in the monoclinic space group P21/n. nih.gov Similarly, bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium also crystallizes in a monoclinic system with the space group P21/c. mdpi.comresearchgate.net It is plausible that this compound would crystallize in a common space group for organic molecules, such as one in the monoclinic or orthorhombic systems.

Table 2: Crystallographic Data for a Related Compound: N-(4-methoxyphenyl)picolinamide

Parameter Value Reference
Crystal system Monoclinic nih.gov
Space group P21/n nih.gov
a (Å) 5.0082 (9) nih.gov
b (Å) 20.728 (4) nih.gov
c (Å) 10.900 (2) nih.gov
β (°) 92.59 (2) nih.gov

Hydrogen Bonding Networks and Intermolecular Interactions within Crystal Lattices

The way molecules pack in a crystal is governed by intermolecular interactions, primarily hydrogen bonds, as well as other weaker interactions like van der Waals forces and π-π stacking. In this compound, the amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the pyridine nitrogen can act as hydrogen bond acceptors.

Analysis of related crystal structures, such as those of N-(chlorophenyl)pyridinecarboxamides, shows that N–H···N(pyridine) hydrogen bonds are a common and favored interaction, often leading to the formation of chains or more complex networks. dcu.ie Amide-amide hydrogen bonds (N-H···O=C) are also a possibility. The presence of the aromatic rings also allows for π-π stacking interactions, which would further stabilize the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the conjugated systems.

For this compound, the presence of two aromatic rings (bromophenyl and pyridine) and the carboxamide linker creates a conjugated system. The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions within this system. The exact wavelengths of maximum absorbance (λmax) would be influenced by the solvent polarity. While specific UV-Vis data for the title compound is not available, related pyridinecarboxamide derivatives show characteristic absorption bands in the UV region. researchgate.net

Table 3: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region
π → π* Bonding π to antibonding π* 200-400 nm

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of a compound, which in turn is used to confirm its empirical and molecular formula. For a pure sample of this compound (C12H9BrN2O), the experimentally determined percentages of carbon, hydrogen, and nitrogen should match the calculated theoretical values. This analysis is a standard procedure for the characterization of newly synthesized compounds. nih.govresearchgate.net

Table 4: Calculated Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.01 12 144.12 49.18%
Hydrogen H 1.01 9 9.09 3.10%
Bromine Br 79.90 1 79.90 27.26%
Nitrogen N 14.01 2 28.02 9.56%
Oxygen O 16.00 1 16.00 5.46%

| Total | | | | 293.13 | 100.00% |

Computational and Theoretical Investigations of N 3 Bromophenyl Pyridine 4 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. It is instrumental in predicting the geometry, electronic properties, and vibrational spectra of molecules such as N-(3-bromophenyl)pyridine-4-carboxamide.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

Studies on closely related N-phenylpyridinecarboxamide isomers reveal that the conformation is largely defined by the dihedral angle between the pyridine (B92270) and the bromophenyl rings. nih.govnih.gov The planarity of the molecule is a key feature, often stabilized by intramolecular hydrogen bonds, such as a potential interaction between the amide hydrogen and the pyridine nitrogen. nih.gov In similar structures, the amide linkage (-CONH-) tends to be nearly planar. However, some twisting between the aromatic rings can occur. For instance, in N-(4-methoxyphenyl)picolinamide, the dihedral angle between the pyridine and benzene (B151609) rings is 14.25°. nih.gov In contrast, derivatives with different substituents have shown more significant twisting, with dihedral angles exceeding 30°. nih.gov

Conformational analysis for this compound would involve rotating the key rotatable bonds—primarily the C-N bond of the amide and the C-C bond connecting the carbonyl group to the pyridine ring—to identify the global minimum on the potential energy surface. Such analyses are typically performed using semi-empirical methods followed by more precise DFT calculations, often with the B3LYP functional and a basis set like 6-31G(d) or higher. nih.govtheaspd.com The resulting optimized geometry is confirmed to be a true minimum by ensuring all calculated vibrational frequencies are positive. nih.gov

Table 1: Representative Geometric Parameters for N-aryl-pyridinecarboxamide Scaffolds

ParameterTypical Value RangeSignificance
Pyridine-Phenyl Dihedral Angle10° - 40°Determines the overall 3D shape and potential for intermolecular interactions.
Amide C=O Bond Length~1.23 ÅCharacteristic of the carbonyl double bond in the amide linkage. nih.gov
Amide C-N Bond Length~1.35 ÅIndicates partial double bond character due to resonance.
Intramolecular H-Bond (N-H···Npy)~2.2 ÅStabilizes a more planar conformation of the molecule. nih.gov

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability. nih.govresearchgate.net A small gap suggests the molecule is more reactive and easily polarizable, while a large gap indicates higher stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring and the amide linkage, while the LUMO would likely be distributed over the electron-deficient pyridine ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Global Hardness (η) : Measures the resistance to change in electron distribution.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors for an Analogous Pyridine-Carboxamide Metal Complex

DescriptorSymbolCalculated Value (eV)Interpretation
HOMO EnergyEHOMO-5.47Energy of the highest occupied molecular orbital (electron-donating ability). researchgate.net
LUMO EnergyELUMO-2.24Energy of the lowest unoccupied molecular orbital (electron-accepting ability). researchgate.net
Energy GapΔE3.23Indicates chemical reactivity and stability. researchgate.net
Electronegativityχ3.86Measure of the power of an atom or group to attract electrons. researchgate.net
Global Hardnessη1.61Resistance to deformation of the electron cloud. researchgate.net
Global Electrophilicityω4.61Propensity to accept electrons. researchgate.net

Data derived from a palladium(II) complex of N-(4-bromophenyl)pyridine-2-carboxamide. researchgate.net

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are essential for several reasons: they help to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies), and the simulated spectrum can be compared with experimental data to validate the computational model. nih.govresearchgate.net

For this compound, DFT calculations would predict the characteristic vibrational modes. Key frequencies would include:

N-H stretching of the amide group, typically around 3300-3400 cm⁻¹.

C=O stretching of the amide carbonyl, a strong band around 1650-1680 cm⁻¹.

C-N stretching and N-H bending modes of the amide linkage.

Aromatic C-H and C=C stretching modes from both the pyridine and bromophenyl rings.

C-Br stretching at a lower frequency.

The calculations are often performed using the same DFT method (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization. nih.gov Comparing the computed frequencies with an experimental FT-IR spectrum allows for a detailed assignment of the spectral bands to specific molecular vibrations. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational flexibility, solvent interactions, and stability under near-physiological conditions. nih.govmdpi.com

For this compound, an MD simulation could be used to:

Explore its conformational landscape in different solvents.

Analyze its stability and flexibility by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions.

Study its behavior at interfaces, such as a lipid bilayer, to predict how it might interact with cell membranes. nih.gov

Investigate the dynamics of hydrogen bonding with surrounding water molecules or other solutes.

A typical MD simulation involves placing the molecule in a simulation box filled with solvent molecules, equilibrating the system, and then running a production simulation for a duration ranging from nanoseconds to microseconds. nih.gov The resulting trajectory provides a detailed movie of the molecule's motion, revealing dynamic processes that are not apparent from static models. nih.gov

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govnih.gov It is a critical tool in drug discovery for identifying potential biological targets and understanding structure-activity relationships. For this compound, docking studies can hypothesize how it might interact with various enzymes or receptors.

The process involves preparing the 3D structures of both the ligand and the target protein (often obtained from the Protein Data Bank). nih.gov A docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding affinity. researchgate.net

The output of a docking study is a set of predicted binding poses, showing the conformation of this compound within the protein's active site. Analysis of these poses reveals key protein-ligand interactions. researchgate.net Based on the structure of the compound and docking studies of similar molecules, the following interactions are likely to be important: mdpi.com

Hydrogen Bonding : The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the pyridine nitrogen are potent hydrogen bond acceptors. These groups can form crucial interactions with amino acid residues like serine, threonine, or the peptide backbone.

Hydrophobic Interactions : The bromophenyl and pyridine rings can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.

Halogen Bonding : The bromine atom can potentially form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein active site.

These predicted interactions provide a structural basis for the molecule's potential biological activity and can guide the design of more potent and selective analogues. nih.gov

Interaction Mechanisms with Macromolecular Targets

Computational docking studies on analogous pyridine carboxamide structures have been employed to predict the binding modes and interaction mechanisms with various macromolecular targets, including proteins and DNA. These in silico methods are crucial for rational drug design and for understanding the structure-activity relationships that govern biological efficacy.

For instance, molecular docking analyses of similar pyridine-3-carboxamide (B1143946) derivatives have revealed their potential to interact with biological macromolecules through a combination of hydrogen bonds and hydrophobic interactions. nih.gov Studies on related compounds have identified key binding interactions with the minor groove of DNA duplexes and with the active sites of enzymes. nih.gov For example, analogs have shown strong binding affinities with proteins like the fucose-binding lectin from Ralstonia solanacearum and DNA gyrase, an essential bacterial enzyme. nih.govresearchgate.net The amide linkage, pyridine nitrogen, and phenyl ring are common pharmacophoric elements that participate in these interactions. The specific orientation and binding energy are influenced by the substitution pattern on the aromatic rings. While direct studies on this compound are not extensively documented, the computational investigation of its isomers and analogs provides a robust framework for predicting its potential interactions. The primary interaction modes are expected to involve hydrogen bonding via the amide group and the pyridine nitrogen, halogen bonding from the bromine atom, and π-π stacking or hydrophobic interactions involving the aromatic rings.

Table 1: Predicted Interaction Profile of Pyridine Carboxamide Analogs with Macromolecular Targets

Interacting Moiety of CompoundMacromolecular PartnerType of InteractionPotential Target(s)
Amide N-H (donor)Carbonyl oxygen (protein backbone)Hydrogen BondVarious proteins
Amide C=O (acceptor)Amino acid side chains (e.g., Arg, Lys)Hydrogen BondVarious proteins
Pyridine Nitrogen (acceptor)Amino acid side chains (e.g., Ser, Thr)Hydrogen BondVarious proteins
Bromophenyl RingDNA bases, Aromatic amino acidsπ-π Stacking, HydrophobicDNA, Protein active sites
Bromine AtomLewis basic sites (e.g., O, N)Halogen BondProtein active sites

Quantum Chemical Characterization of Intermolecular Forces

Quantum chemical methods are instrumental in elucidating the nature and strength of non-covalent interactions that direct the supramolecular assembly of molecules in the solid state. For this compound, the key intermolecular forces are halogen and hydrogen bonds.

Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species (a Lewis acid) interacting with a Lewis base. The bromine atom in this compound, with its region of positive electrostatic potential known as a σ-hole, can form strong interactions with nucleophilic atoms like nitrogen or oxygen.

In crystal structures of related halogenated pyridine derivatives, C-Br···N and C-Br···O halogen bonds are commonly observed synthons that guide molecular aggregation. nih.govdcu.ie For example, studies on N-(4-Bromophenyl)pyrazine-2-carboxamide, an analogous compound, reveal the presence of N···Br halogen bonds with interaction distances around 3.207 Å. nih.govresearchgate.net Computational studies on similar systems have quantified the energy of such C-X···N (X=Cl, Br, I) interactions to be in the range of -5.4 to -19.6 kJ/mol. tuni.fi A particularly strong form of this interaction is the three-center-four-electron (3c4e) halogen bond, which can form between a halogen(I) species and two Lewis bases, such as pyridine nitrogens, and plays a role in catalysis. nih.govchemrxiv.org The presence of both a bromine atom and a pyridine nitrogen within this compound makes it a prime candidate for forming these influential halogen-bonded networks in its crystal structure.

Table 2: Representative Halogen Bond Geometries in Analogous Structures

Donor BondAcceptor AtomD···A Distance (Å)D-H···A Angle (°)Compound Reference
C-BrN (pyrazine)3.207N/AN-(4-Bromophenyl)pyrazine-2-carboxamide nih.gov
C-Brπ (pyrazine)3.446N/AN-(4-Bromophenyl)pyrazine-2-carboxamide nih.gov
C-BrI⁻3.694166.4[N-Ace-3-Brpy]I mdpi.com

Hydrogen bonds are the most ubiquitous interactions in pyridine carboxamide structures. The amide group (-CONH-) provides a strong hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine ring offers another acceptor site at its nitrogen atom. The competition and interplay between these sites lead to various supramolecular motifs.

Table 3: Common Hydrogen Bonding Motifs in Pyridine Carboxamides

DonorAcceptorMotif DescriptionTypical Energy (kJ/mol)Reference System
Amide N-HPyridine NForms chains or dimers, often the most favored interaction.StrongN-(chlorophenyl)pyridinecarboxamides nih.govacs.org
Amide N-HAmide C=OForms amide tapes or dimers, common in carboxamides.StrongN-(chlorophenyl)pyridinecarboxamides nih.govacs.org
Aromatic C-HAmide C=OWeaker interactions that contribute to packing stability.WeakN-(4-fluorophenyl)pyridine-2-carboxamide researchgate.net
Aromatic C-HHalogenWeak interactions that supplement primary bonding networks.WeakN-(4-fluorophenyl)pyridine-2-carboxamide researchgate.net

Lattice Energy Calculations and Polymorphism Prediction

The prediction of crystal structures and their relative stabilities is a central goal of crystal engineering. Lattice energy calculations, often performed using methods like the CE-B3LYP model within software packages such as CrystalExplorer, provide a quantitative measure of the thermodynamic stability of a crystal lattice. dcu.ie These calculations dissect the total interaction energy into electrostatic, polarization, dispersion, and exchange-repulsion components, offering a detailed understanding of the forces holding the crystal together. nih.govacs.org

Studies on the isomeric N-(chlorophenyl)pyridinecarboxamides have shown that melting temperatures correlate well with the calculated lattice energies and molecular symmetry. nih.govacs.org Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration. Computational polymorphism prediction, while challenging, can be guided by analyzing the flexibility of the molecule and the possibility of different, low-energy hydrogen and halogen bonding synthons.

For this compound, the potential for conformational flexibility around the amide bond, coupled with the multiple competing hydrogen and halogen bond donors and acceptors, suggests that polymorphism could be possible. A detailed study on N-(chlorophenyl)pyridinecarboxamides revealed that five of the nine isomers are isomorphous with their N-(bromophenyl)pyridinecarboxamide counterparts. nih.govdcu.ie This strong tendency for isomorphism suggests that the crystal structure of this compound is likely to be very similar to that of its chloro-analog, N-(3-chlorophenyl)pyridine-4-carboxamide. Lattice energy calculations for this chloro-analog could therefore provide a reliable prediction of the packing energy and stability for the bromo-derivative.

Table 4: Energy Components in Lattice Energy Calculations for Analogous Systems

Energy ComponentDescriptionRelative ContributionMethod
ElectrostaticArises from the interaction of atomic charges and multipoles.MajorCE-B3LYP dcu.ie
DispersionVan der Waals forces arising from electron correlation.MajorCE-B3LYP dcu.ie
RepulsionPauli exclusion principle, prevents molecular collapse.Major (destabilizing)CE-B3LYP dcu.ie
PolarizationInduction energy from molecular polarizability.MinorCE-B3LYP dcu.ie

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 3 Bromophenyl Pyridine 4 Carboxamide Analogs

Impact of Substituent Variation on Molecular Recognition

The nature and position of substituents on the N-(3-bromophenyl)pyridine-4-carboxamide scaffold are critical determinants of its molecular recognition capabilities. Variations in these substituents can profoundly alter the compound's electronic, steric, and hydrophobic properties, thereby influencing its binding affinity and selectivity for biological targets.

Positional Isomer Effects (e.g., ortho, meta, para substitution on bromophenyl)

The location of the bromine atom on the phenyl ring—whether at the ortho (2-), meta (3-), or para (4-) position—significantly impacts the molecule's three-dimensional shape and interaction profile. acs.org While this compound specifies the meta position, analysis of related isomeric series, such as N-(chlorophenyl)pyridinecarboxamides, reveals that positional changes lead to different supramolecular assemblies in the solid state. acs.orgnih.gov

Electronic and Steric Effects of Substituents

The electronic and steric properties of substituents on the phenyl ring are pivotal in modulating molecular interactions. rsc.org

Electronic Effects: Substituents are broadly classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

Electron-Withdrawing Groups (EWGs): Halogens like bromine are mildly deactivating EWGs. chemistrysteps.com Other EWGs such as nitro (-NO2) or cyano (-CN) groups can significantly alter the electronic landscape of the phenyl ring. mdpi.com Studies on related compound series have shown that the presence of strong EWGs can be favorable for activity, potentially by enhancing interactions such as hydrogen bonding or π-stacking at the binding site. mdpi.comresearchgate.net

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (-OCH3) donate electron density to the aromatic ring, which can also influence binding. mdpi.com

The choice of substituent can fine-tune the electronic properties of the molecule to complement the electronic environment of a biological target.

Steric Effects: The size and shape of a substituent (its steric bulk) dictate how the molecule can physically fit into a binding pocket. researchgate.net A large, bulky substituent might prevent the molecule from achieving an optimal binding conformation due to steric hindrance. Conversely, a substituent might be chosen to occupy a specific sub-pocket within a binding site, thereby increasing binding affinity and selectivity. researchgate.net

The interplay between electronic and steric effects is crucial. For example, a trifluoromethyl group (-CF3) is strongly electron-withdrawing but also sterically larger than a hydrogen atom. The following table summarizes the general effects of representative substituents on the phenyl ring of pyridine-4-carboxamide analogs.

SubstituentPositionElectronic EffectSteric EffectPotential Impact on Molecular Interaction
-BrmetaElectron-withdrawingModerateInfluences ring electronics with moderate steric bulk.
-ClparaElectron-withdrawingModerateSimilar to -Br, often used to probe halogen bonding.
-NO2paraStrongly Electron-withdrawingModerateMay enhance electrostatic or hydrogen bonding interactions. researchgate.net
-CH3paraElectron-donatingModerateCan occupy small hydrophobic pockets.
-CF3metaStrongly Electron-withdrawingLargeProvides a strong electronic effect but may introduce steric hindrance. mdpi.com
-OCH3paraElectron-donatingModerateCan act as a hydrogen bond acceptor. mdpi.com

Role of the Pyridine (B92270) and Carboxamide Moieties in Molecular Interactions

The pyridine and carboxamide groups form the core scaffold of this compound and are essential for its molecular interactions. nih.govnih.gov

MoietyKey Atoms/GroupsPotential InteractionsRole in Molecular Structure
Pyridine Ring NitrogenHydrogen bond acceptor; Coordination with metal ionsProvides a planar aromatic surface for π-stacking interactions. The nitrogen atom introduces polarity. nih.gov
Carboxamide Amide N-HHydrogen bond donorForms a rigid, planar linker between the two aromatic rings, restricting conformational flexibility. nih.gov
Carbonyl C=OHydrogen bond acceptorThe carbonyl oxygen is a strong hydrogen bond acceptor, often involved in key binding interactions. nih.gov

Design of Analogs with Modulated Interaction Profiles

Based on SAR principles, new analogs of this compound can be rationally designed to achieve specific interaction profiles. This process involves targeted modifications to the molecular structure.

One common strategy is substituent modification . By replacing the bromine atom with other groups possessing different electronic or steric properties, one can systematically probe the requirements of a binding site. For example, if a target protein has a small hydrophobic pocket, replacing the bromine with a methyl or ethyl group at the same position could enhance binding affinity. researchgate.net

Another approach is conformational restriction . If a flexible part of the molecule is found to be detrimental to activity, it can be replaced with a more rigid structure, such as incorporating it into a ring system. researchgate.net This reduces the entropic penalty upon binding and can lock the molecule in its bioactive conformation.

Scaffold hopping or pharmacophore hybridization involves replacing the pyridine or phenyl ring with other aromatic or heteroaromatic systems while maintaining the key interacting elements (the pharmacophore). nih.gov This can lead to the discovery of novel chemical series with improved properties.

Computational SAR Approaches (e.g., QSAR, 3D-QSAR)

Computational methods are powerful tools for understanding and predicting the activity of this compound analogs.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov These models use calculated molecular descriptors (e.g., lipophilicity, electronic properties, size) to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. rutgers.edu

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three dimensions. These techniques align a set of molecules and calculate their steric and electrostatic fields. The resulting 3D contour maps highlight regions where changes in shape or charge are predicted to increase or decrease activity. researchgate.net For pyridine-carboxamide derivatives, 3D-QSAR studies have suggested that the presence of electron-withdrawing functional groups on the phenyl ring is favorable for activity, providing a clear direction for analog design. researchgate.net

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore identification is the process of abstracting the key molecular features responsible for a compound's biological activity. For the this compound series, a hypothetical pharmacophore would likely consist of:

An aromatic ring (the bromophenyl group).

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide carbonyl oxygen).

A second aromatic feature or hydrogen bond acceptor (the pyridine ring).

This 3D arrangement of features represents the essential interaction points required for molecular recognition at a target site.

Lead optimization is the iterative process of modifying a promising lead compound to improve its interaction profile. nih.gov Guided by SAR data and computational models, chemists can make targeted modifications to enhance properties like binding affinity and selectivity. This could involve fine-tuning the electronic properties of the aromatic rings or altering substituent patterns to maximize favorable contacts with the target. The goal is to refine the molecule's structure to achieve a more potent and specific interaction with its intended biological partner, excluding any considerations of direct drug development pathways. nih.govnih.gov

Coordination Chemistry of N 3 Bromophenyl Pyridine 4 Carboxamide

Synthesis of Metal Complexes (e.g., Palladium Complexes)

The synthesis of palladium(II) complexes with pyridine-carboxamide ligands is typically achieved through the reaction of the ligand with a palladium(II) salt. A common precursor is potassium tetrachloropalladate(II) (K₂PdCl₄).

In a representative synthesis for the analogous bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II) complex, an aqueous solution of potassium tetrachloropalladate(II) is added dropwise to a solution of N-(4-bromophenyl)pyridine-2-carboxamide in a solvent like dichloromethane (B109758). mdpi.com The reaction mixture is then typically stirred under reflux for several hours. mdpi.com The resulting complex precipitates and can be collected by filtration. mdpi.com The synthesis of the ligand itself can be carried out using standard literature methods. mdpi.com

The reaction generally proceeds with a 2:1 ligand-to-metal stoichiometry, where two molecules of the deprotonated ligand coordinate to a single palladium(II) ion. mdpi.com

Table 1: Synthesis of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II)

Reactants Solvent Conditions Stoichiometry (Ligand:Metal)

Characterization of Coordination Modes and Ligand Binding Sites

Pyridine-carboxamide ligands like N-(3-bromophenyl)pyridine-4-carboxamide possess multiple potential donor atoms, including the pyridine (B92270) nitrogen, the amide nitrogen, and the carbonyl oxygen. Research on analogous compounds confirms that these ligands can act as versatile chelating agents.

In palladium(II) complexes of the analogous N-(4-bromophenyl)pyridine-2-carboxamide, the ligand acts as a bidentate chelating agent. mdpi.com Coordination occurs through the nitrogen atom of the pyridine ring and the deprotonated nitrogen atom of the amide group. mdpi.com This mode of binding results in the formation of a stable five-membered chelate ring. researchgate.net The loss of the amide proton upon coordination indicates that the ligand binds as an anion. mdpi.com This bidentate N,N-coordination is a common feature for this class of ligands when complexed with palladium(II). mdpi.comresearchgate.net

Structural Analysis of Metal-N-(3-bromophenyl)pyridine-4-carboxamide Complexes

The structural analysis of metal complexes provides definitive information about the coordination geometry and the spatial arrangement of the ligands around the metal center. X-ray crystallography is the primary technique used for this purpose.

For the analogous bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II) complex, single-crystal X-ray diffraction analysis reveals a distorted square-planar coordination geometry around the palladium(II) center. mdpi.comresearchgate.net This is a typical geometry for Pd(II) complexes. The two bidentate ligands coordinate to the palladium ion in a trans configuration. researchgate.net

The crystal structure shows that the bond lengths of the palladium to the pyridine nitrogen donors are slightly longer than those to the amide nitrogen donors. researchgate.net The bond angles within the chelate ring deviate from the ideal 90° of a perfect square-planar geometry, indicating some strain in the five-membered ring. researchgate.net

Table 2: Selected Geometrical Parameters for bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II) *

Parameter Bond/Angle Value (Å or °)
Bond Length Pd-N(amide) ~2.036 Å
Bond Length Pd-N(pyridine) ~2.040 Å
Bond Angle N(amide)-Pd-N(pyridine) ~80.35°
Bond Angle N(amide)-Pd-N(amide)' 180.0°
Bond Angle N(pyridine)-Pd-N(pyridine)' 180.0°

Data is for an analogous compound and sourced from reference researchgate.net.

Spectroscopic Signatures of Complexation

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for confirming the coordination of the ligand to the metal ion.

In the case of the analogous palladium complex, the ¹H NMR spectrum shows a significant downfield shift of the pyridine proton signals upon coordination, which is indicative of the pyridine nitrogen binding to the palladium center. mdpi.com A key piece of evidence for the coordination of the amide nitrogen is the disappearance of the N-H proton signal (which appears around 9.8 ppm in the free ligand) in the spectrum of the complex. mdpi.com This confirms the deprotonation and coordination of the amide nitrogen. mdpi.com

FTIR spectroscopy also provides evidence of complexation. The N-H stretching vibration of the free ligand disappears in the spectrum of the complex. colab.ws Furthermore, the C=O stretching frequency may shift upon coordination, reflecting changes in the electronic environment of the carbonyl group due to the formation of the chelate ring. colab.ws

Table 3: Spectroscopic Data for bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II) and its Ligand *

Technique Feature Free Ligand Complex
¹H NMR N-H Signal (ppm) ~9.8 Absent
FTIR ν(N-H) (cm⁻¹) Present Absent

Data is for an analogous compound and sourced from references mdpi.comcolab.ws.

Future Research Directions and Advanced Applications

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of pyridine (B92270) derivatives, including N-(3-bromophenyl)pyridine-4-carboxamide, is continuously evolving, with a strong emphasis on developing more efficient and environmentally benign methodologies. Future research will likely pivot away from traditional, often harsh, synthesis conditions towards innovative and sustainable alternatives.

Key areas of development include:

Green and Sustainable Protocols: The scientific community has shown increasing interest in green protocols for synthesizing pyridine derivatives, utilizing methods like multicomponent one-pot reactions, environmentally friendly solvents, solvent-free synthesis, ultrasonic production, and microwave-assisted synthesis. nih.gov These techniques aim to improve atom economy, reduce waste, and lower energy consumption.

Biocatalytic Routes: A significant future direction involves harnessing enzymes and microorganisms for synthesis. Research is underway to develop biocatalytic routes from sustainable sources, such as biomass, to produce substituted pyridines. ukri.org This includes using enzymes to catalyze the formation of the pyridine ring itself, offering a renewable pathway to valuable pharmaceutical intermediates. ukri.org

C-H Functionalization and Novel Couplings: Advanced synthetic strategies that avoid the pre-functionalization of starting materials are highly desirable. acs.org For instance, the direct C4-selective carboxylation of pyridines using carbon dioxide (CO2) as a C1 source represents a highly attractive and sustainable approach to creating pyridine-4-carboxylic acid derivatives. chemistryviews.org This method, which can be performed at room temperature, involves a copper-catalyzed carboxylation of pyridylphosphonium salts and shows good functional group tolerance, making it suitable for complex, drug-like molecules. chemistryviews.org Similarly, metal-catalyst-free methods, such as dehydrogenative cross-coupling reactions using oxygen as the sole oxidant, offer a high-efficiency, atom-economical route to related heterocyclic systems. acs.org

Flow Chemistry: The transition from batch processing to continuous flow synthesis can offer significant advantages in terms of safety, scalability, and reaction control for the production of pyridine carboxamides. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Novel Reagents and Reactions: The exploration of novel reagents, such as Vilsmeier-Haack type reagents, continues to open new pathways for the synthesis of functionalized pyridines, including pyridine carboxaldehydes which are precursors to carboxamides. researchgate.net Additionally, nucleophilic aromatic substitution remains a viable strategy, as demonstrated in the synthesis of methyl 3-fluoropyridine-4-carboxylate, where a nitro group is efficiently replaced by fluoride. nih.gov

Table 1: Comparison of Modern Synthetic Approaches for Pyridine Derivatives
ApproachKey FeaturesAdvantagesRelevant Research Focus
Green Protocols Use of eco-friendly solvents, one-pot reactions, microwave/ultrasonic assistance. nih.govReduced waste, lower energy consumption, improved safety.General synthesis of diverse pyridine-based molecular frameworks. nih.gov
Biocatalysis Employs enzymes or whole microorganisms as catalysts. ukri.orgHigh selectivity, mild reaction conditions, use of renewable feedstocks.Generation of substituted pyridines from biomass-derived materials. ukri.org
C4-Carboxylation with CO2 Direct functionalization of the pyridine ring using CO2. chemistryviews.orgHigh atom economy, utilization of a greenhouse gas, mild conditions.Late-stage functionalization of complex drug-like molecules. chemistryviews.org
Metal-Free Coupling Aerobic C(sp2)–C(sp3) dehydrogenative coupling. acs.orgAvoids toxic/expensive metal catalysts, high efficiency.Synthesis of (pyrazol-4-ylidene)pyridines. acs.org

Advanced Computational Modeling for Complex Molecular Systems

Computational chemistry provides indispensable tools for understanding the structure, properties, and reactivity of molecules like this compound at an atomic level. Future research will employ increasingly sophisticated computational models to guide experimental work.

Quantum-Chemical Calculations: Methods like Density Functional Theory (DFT) are crucial for elucidating electronic structure, molecular geometry, and reaction mechanisms. mdpi.comresearchgate.net For example, DFT calculations can be used to model the transition states of reactions, helping to explain observed reactivity and yields, as seen in the alkylation of pyridine carboxamides. mdpi.com These calculations also provide insights into molecular properties like orbital energies (HOMO/LUMO), which are fundamental to reactivity and photophysics. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as in solution or when interacting with a biological macromolecule. This can reveal conformational preferences and the nature of intermolecular interactions over time.

Analysis of Electronic Properties: Advanced analyses based on computational data, such as Natural Bond Orbital (NBO), Electron Localization Function (ELF), and Laplacian of electron density (LOL), provide a deeper understanding of bonding and non-covalent interactions. rsc.org Electrostatic potential (ESP) maps are used to identify sites susceptible to electrophilic or nucleophilic attack, guiding the prediction of how molecules will interact. mdpi.com

In Silico Prediction of Biological Interactions: Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. researchgate.netnih.govmdpi.com For pyridine carboxamide derivatives, docking studies have been used to hypothesize binding to specific enzymes, such as mycobacterial methionine-tRNA synthetase, providing a rationale for observed biological activity and guiding the design of more potent analogs. nih.govmdpi.com

Rational Design of Probes for Specific Biological Targets (focus on design principles, not direct effects)

The this compound scaffold is an excellent starting point for the rational design of chemical probes to investigate biological systems. The focus of future research is on the underlying principles that guide the design process.

Structure-Activity Relationship (SAR) Studies: A cornerstone of rational design is the systematic modification of the lead compound and the evaluation of how these changes affect its properties. For the pyridine carboxamide scaffold, this involves synthesizing analogs with different substituents on both the bromophenyl and pyridine rings to optimize target affinity and selectivity. nih.gov

Scaffold Hopping and Hybridization: This design principle involves replacing a core molecular scaffold with a different one while retaining similar biological activity. Future work could explore replacing the pyridine-4-carboxamide core with bioisosteric groups to discover novel chemical entities with improved properties. researchgate.net Conversely, hybridization involves combining structural fragments from different known active molecules to create a new hybrid compound with potentially enhanced or novel activity. nih.govresearchgate.net For example, new antitubercular agents have been designed by combining fragments of isoniazid (B1672263) with other agents within a pyridine carboxamide framework. nih.gov

Computationally-Guided Design: Quantum mechanical calculations can be used to rationally design molecules with desired properties. For instance, time-dependent DFT (TD-DFT) calculations can predict the photophysical properties (absorption and emission wavelengths) of fluorophores. nih.gov This allows for the in silico design of fluorescent probes with tunable emission colors by strategically placing electron-donating or -withdrawing groups on the scaffold to selectively perturb the HOMO or LUMO energy levels. nih.gov

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The N-(3-bromophenyl) and pyridine-4-carboxamide moieties can each be considered fragments, whose interactions with a target can be independently optimized before being combined.

Exploration of this compound in Chemical Biology Tools Development

Beyond its potential as a therapeutic agent, this compound and its derivatives are valuable starting points for creating sophisticated chemical biology tools to probe and manipulate biological processes.

Lead Compound for Inhibitor Development: Phenotypic screening of compound libraries often identifies hits like pyridine carboxamides. nih.gov These hits serve as crucial tools for target identification and validation. For instance, a pyridine carboxamide derivative identified as an inhibitor of M. tuberculosis was subsequently discovered to be a prodrug activated by a specific mycobacterial amidase, thus becoming a tool to study that enzyme's function and its role in bacterial survival. nih.gov

Development of Fluorogenic Probes: The pyridine core is part of various fluorescent scaffolds. nih.gov By applying the rational design principles discussed previously, the this compound scaffold could be developed into fluorogenic probes. These are molecules that are non-fluorescent or weakly fluorescent in one state (e.g., in aqueous solution) but become highly fluorescent upon binding to a specific target (e.g., a protein or lipid droplet). nih.gov Such "turn-on" probes are powerful tools for no-wash live-cell imaging and for monitoring dynamic biological events like peptide-protein interactions. nih.gov

Versatile Synthetic Intermediates: Pyridine-carboxamide derivatives serve as key intermediates in the synthesis of more complex heterocyclic systems with a wide range of potential biological activities. researchgate.net Their chemical versatility allows them to be starting points for building libraries of related compounds for screening purposes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and chemical biology. acs.org The application of these technologies to the design and optimization of compounds like this compound is a major frontier in research.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, particularly deep neural networks (DNNs), can build sophisticated QSAR models that predict the biological activity of a compound based on its chemical structure. blogspot.comslideshare.net These models can be trained on existing data for pyridine carboxamide analogs to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. springernature.com These models can be constrained to generate novel pyridine carboxamide derivatives that are predicted to have high affinity for a specific biological target and possess desirable drug-like properties (e.g., solubility, metabolic stability).

Accelerated Virtual Screening: AI can significantly enhance virtual screening of massive compound libraries. springernature.com Instead of docking every molecule in a library, which is computationally expensive, ML models can rapidly predict which molecules are most likely to bind to a target, creating a smaller, enriched list for more intensive computational analysis or experimental testing.

Synthesis Planning and Reaction Prediction: AI tools are being developed to assist in synthetic chemistry. springernature.com These programs can analyze a target molecule like a novel this compound derivative and propose a viable multi-step synthesis route, saving chemists significant time in planning and development.

Active Learning: In an active learning approach, the ML model itself suggests which compounds should be synthesized and tested next to most efficiently improve its predictive accuracy. blogspot.com This creates an iterative design-make-test-analyze cycle that can dramatically accelerate the optimization of lead compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-bromophenyl)pyridine-4-carboxamide?

A common approach involves coupling pyridine-4-carboxylic acid derivatives with 3-bromoaniline. For example, a modified procedure using triphenylphosphite as a condensing agent in pyridine solvent at elevated temperatures (100°C, 4–6 hours) can yield carboxamide derivatives . Key steps include:

  • Activation of the carboxylic acid : Use of reagents like triphenylphosphite or POCl₃.
  • Nucleophilic substitution : Reaction with 3-bromoaniline under reflux.
  • Purification : Column chromatography or recrystallization from ethanol. Yield optimization may require adjusting stoichiometry or solvent polarity.

Q. How can spectroscopic techniques validate the structure of this compound?

A multi-technique approach is essential:

  • ¹H/¹³C NMR : Confirm the presence of pyridine protons (δ 7.5–8.5 ppm) and aromatic bromophenyl signals (δ 7.2–7.8 ppm). The carboxamide NH proton typically appears at δ 10–11 ppm .
  • FT-IR : Detect C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 307). Discrepancies in spectral data may indicate impurities or isomerization.

Q. What crystallographic parameters are critical for characterizing this compound?

Single-crystal X-ray diffraction (SCXRD) provides definitive structural data. Key parameters include:

  • Unit cell dimensions : Typical monoclinic systems with space group P2₁/c (e.g., a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) .
  • Bond lengths : C-Br (~1.89 Å), C=O (~1.22 Å), and aromatic C-C (~1.39 Å) .
  • Torsion angles : Confirm planarity of the carboxamide group (e.g., C7—N1—C8—O1 ≈ 180°) . Use SHELXL for refinement and ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How can 3D-QSAR models predict the bioactivity of this compound derivatives?

  • Dataset preparation : Collect IC₅₀ values for anti-inflammatory or kinase inhibition assays. Convert to pIC₅₀ (−log IC₅₀) for linearity .
  • Molecular alignment : Superimpose derivatives using the pyridine-carboxamide backbone as a pharmacophore.
  • Field analysis : Compute steric, electrostatic, and hydrophobic fields using software like VLife MDS.
  • Validation : Use cross-validated (>0.6) and predictive (>0.5) metrics . Contradictions may arise from outlier compounds with atypical substituent effects.

Q. What strategies resolve crystallographic disorder in this compound structures?

  • Multi-conformer modeling : Refine alternate positions for disordered atoms (e.g., bromophenyl rings) with occupancy factors.
  • Restraints : Apply geometric constraints to C-Br bond lengths and angles during SHELXL refinement .
  • Twinned data : Use TWINABS for scaling if crystals exhibit non-merohedral twinning . High Rint values (>0.1) or poor electron density maps signal unresolved disorder.

Q. How does substitution at the 3-bromophenyl moiety influence biological activity?

Comparative studies on analogs (e.g., 4-bromo, 2-fluoro) reveal:

  • Steric effects : Bulky substituents reduce binding to kinase ATP pockets (e.g., IC₅₀ increases from 0.1 µM to >10 µM) .
  • Electronic effects : Electron-withdrawing groups (Br, CF₃) enhance anti-inflammatory activity by stabilizing ligand-receptor interactions . Validate via molecular docking (AutoDock Vina) and MM/GBSA binding energy calculations.

Methodological Guidance

Q. How to troubleshoot low yields in carboxamide synthesis?

  • Side reactions : Trace moisture may hydrolyze intermediates; use anhydrous solvents.
  • Byproduct formation : Monitor reaction progress (TLC) to optimize time/temperature.
  • Purification : Switch from silica gel to reverse-phase HPLC for polar impurities .

Q. What statistical methods analyze contradictory bioactivity data across studies?

  • Meta-analysis : Pool data from multiple assays using random-effects models (e.g., RevMan).
  • Sensitivity analysis : Exclude outliers or adjust for assay variability (e.g., cell-line differences) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.